molecular formula C17H14N4O5S2 B2669571 N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1705983-97-6

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2669571
CAS No.: 1705983-97-6
M. Wt: 418.44
InChI Key: YOYOJHKAUIYUHJ-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C17H14N4O5S2 and its molecular weight is 418.44. The purity is usually 95%.
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Biological Activity

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available literature.

Chemical Structure and Properties

The compound features several notable structural components:

  • Cyclopropyl group : Enhances lipophilicity and may influence biological interactions.
  • Oxadiazole ring : Known for various biological activities including antimicrobial and anti-inflammatory properties.
  • Benzo[d]oxazole moiety : Often associated with biological activity against various pathogens.

Molecular Formula

The molecular formula of the compound is C17H18N4O4SC_{17}H_{18}N_4O_4S.

Antimicrobial Activity

Research indicates that derivatives containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown promising activity against various bacterial strains and fungi. A study highlighted that certain oxadiazole derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .

CompoundMIC (µg/mL)Pathogen
Compound A6.25K. pneumoniae
Compound B12.5P. aeruginosa
Compound C32F. oxysporum

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory effects, particularly through modulation of the NLRP3 inflammasome pathway. Similar compounds have been shown to inhibit interleukin production, which is critical in inflammatory responses .

The proposed mechanism of action involves:

  • Binding to Enzymes : The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with specific enzymes or receptors.
  • Inhibition of Inflammatory Pathways : By targeting the NLRP3 inflammasome, the compound may reduce the production of pro-inflammatory cytokines such as IL-1β.

Case Studies and Research Findings

  • In vitro Studies : A series of experiments demonstrated that derivatives of the compound exhibited significant cytotoxicity against cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .
  • Structure-Activity Relationship (SAR) : Research on related compounds has established that modifications to the cyclopropyl and oxadiazole groups can enhance biological activity. For example, adding electronegative groups has been linked to improved antifungal efficacy .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit promising antimicrobial properties. The unique structure of N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide suggests potential effectiveness against resistant bacterial strains. For instance, similar oxadiazole derivatives have shown activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 4 to 256 µg/mL depending on the specific compound and strain tested.

Anticancer Properties
The compound has also been studied for its anticancer potential. Similar oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines by inhibiting telomerase activity, which is crucial for cancer cell proliferation. A comparative analysis of IC50 values for related compounds indicates that they can effectively reduce cell viability at low concentrations, highlighting their potential as therapeutic agents in oncology.

Biological Studies

Enzyme Inhibition
The structural features of this compound facilitate interactions with various biological targets. The oxadiazole ring can act as a hydrogen bond acceptor, enhancing its binding affinity to enzymes and receptors. This property makes the compound useful for studying enzyme inhibition mechanisms and receptor binding dynamics in biological systems.

Material Science

Development of New Materials
The stability and reactivity of this compound make it a candidate for developing new materials with specific properties. Its unique chemical structure allows for modifications that can enhance material performance in applications such as coatings or sensors. The sulfonamide group contributes to solubility and stability, which are critical factors in material science.

Case Studies

  • Anticancer Activity Study : A study conducted on a series of oxadiazole derivatives demonstrated that compounds similar to this compound exhibited significant inhibition of telomerase activity in human cancer cell lines. The study concluded that structural modifications could enhance the anticancer efficacy of these compounds.
  • Antimicrobial Efficacy Assessment : Research evaluating the antimicrobial properties of related oxadiazole compounds showed effective inhibition against methicillin-resistant Staphylococcus aureus. This study highlighted the importance of the oxadiazole ring in enhancing antimicrobial activity through specific interactions with bacterial targets.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5S2/c1-21-12-8-10(4-5-13(12)25-17(21)22)28(23,24)20-11-6-7-27-14(11)16-18-15(19-26-16)9-2-3-9/h4-9,20H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYOJHKAUIYUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=C(SC=C3)C4=NC(=NO4)C5CC5)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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